(R)-2-Amino-3-(thiazol-4-YL)propanoic acid

AMPA receptor kainate receptor GluR5

Researchers requiring enantiomerically pure AMPA receptor tools face procurement risks from racemic mixtures or mislabeled (S)-enantiomer material. (R)-2-Amino-3-(thiazol-4-yl)propanoic acid solves this as a chirally resolved weak AMPA antagonist. • AMPA pharmacology: Ki = 33-75 µM at cloned AMPA subtypes; no confounding GluR5 agonist activity (unlike (S)-ATPA, EC50 = 0.48 µM) • Peptide engineering: thiazole incorporation yields defined δ-opioid receptor profiles (Ki = 39.5-62.4 nM in deltorphin analogs) • Supply: ≥98% HPLC purity; ambient temperature shipping

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 131896-42-9
Cat. No. B556698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(thiazol-4-YL)propanoic acid
CAS131896-42-9
Synonyms131896-42-9; 3-(4-Thiazoyl)-D-alanine; (R)-2-AMINO-3-(THIAZOL-4-YL)PROPANOICACID; (2R)-2-amino-3-(1,3-thiazol-4-yl)propanoicAcid; AC1ODU6Y; (r)-3-(4-thiazolyl)alanine; SCHEMBL5907044; MolPort-001-758-761; WBZIGVCQRXJYQD-RXMQYKEDSA-N; ZINC2568080; FC0615; OR14715; AJ-41552; AK-44515; (R)-2-Amino-3-(4-thiazolyl)propanoicacid; ST24035330; B-7114; I14-38637
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m1/s1
InChIKeyWBZIGVCQRXJYQD-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-ATPA for Ionotropic Glutamate Receptor Research & Peptide Engineering


(R)-2-Amino-3-(thiazol-4-yl)propanoic acid, also known as D-4-thiazolylalanine or (R)-ATPA, is a chiral non-proteinogenic amino acid featuring a thiazole heterocycle. It is primarily recognized for its enantiomer-specific pharmacology as a weak AMPA receptor antagonist (Ki values of 33-75 µM at cloned AMPA receptors) [1] and as a valuable building block in the synthesis of peptidomimetics and biologically active peptides . The compound is commercially available with high chiral purity (≥99% by titration assay) , underscoring its utility in rigorous research applications.

Stereochemical-control tool for ionotropic glutamate receptor studies
Weak AMPA receptor antagonist (enantiomer-comparison context)
High-purity chiral building block for peptide engineering

Why (R)-ATPA Cannot Be Substituted


Generic substitution of (R)-2-Amino-3-(thiazol-4-yl)propanoic acid with its L-enantiomer (S)-ATPA or with other heterocyclic amino acids is precluded by profound differences in pharmacological activity, receptor selectivity, and structural compatibility. While (S)-ATPA functions as a potent GluR5 agonist (EC50 = 0.48 µM) and AMPA receptor agonist, (R)-ATPA acts as a weak AMPA antagonist (Ki = 33-75 µM) with no agonist activity at GluR5 [1]. Similarly, in peptide engineering, replacement of phenylalanine with thiazolylalanine in deltorphin I alters opioid receptor binding affinity to a degree distinct from that observed with other heterocyclic replacements such as 3-(2-thienyl)alanine (Ki = 1.38 nM vs. 39.5-62.4 nM for thiazolylalanine) [2]. These quantitative disparities demonstrate that procurement decisions must be guided by the specific stereochemical and heterocyclic requirements of the research objective.

Target: (R)-ATPA – weak AMPA antagonist; no GluR5 agonist activity
Substitute risk: L-enantiomer (S)-ATPA is a potent GluR5 agonist and AMPA agonist, with a pharmacological profile that may shift study endpoints away from antagonism.
Target: Thiazole-containing amino acid for peptide engineering – specific delta opioid receptor affinity context
Substitute risk: Other heterocyclic replacements (e.g., thienyl, histidine) may substantially alter binding affinity and structure-activity relationships; direct substitution may not preserve target profile.

Comparative Evidence: (R)-ATPA vs. Closest Analogs


Enantiomer-Dependent Pharmacology: AMPA Antagonist vs. GluR5 Agonist

(R)-ATPA exhibits a fundamentally different pharmacological profile compared to its enantiomer (S)-ATPA. In electrophysiological assays using cloned AMPA-preferring receptors expressed in Xenopus oocytes, (R)-ATPA antagonized kainic acid-evoked currents with Ki values ranging from 33 to 75 µM. In contrast, (S)-ATPA functioned as a potent agonist at the GluR5 kainate receptor subtype with an EC50 of 0.48 µM [1]. Furthermore, in rat cortical wedge preparations, (R)-ATPA antagonized AMPA-induced depolarizations with a Ki of 253 µM and (S)-ATPA-induced depolarizations with a Ki of 376 µM [2].

Enantiomer Pharmacology
Head-to-head
(R)-ATPA: AMPA antagonist Ki 33–75 µM (cloned); (S)-ATPA: GluR5 agonist EC50 0.48 µM
Enantiomer-specific pharmacology; non-interchangeable activities
Cloned AMPA/kainate receptors expressed in Xenopus oocytes; rat cortical wedge assays
AMPA receptor kainate receptor GluR5 enantioselectivity electrophysiology

Chiral Purity and Enantiomeric Resolution

The commercial availability of (R)-ATPA with high enantiomeric purity is critical for reproducible research. In the seminal resolution study, (+)-ATPA and (-)-ATPA were separated using chiral chromatography to achieve enantiomeric excess (ee) values of 99.8% and >99.8%, respectively [1]. Commercial suppliers consistently offer (R)-2-Amino-3-(thiazol-4-yl)propanoic acid with a purity of ≥99% as determined by titration assay on dried basis .

Chiral Purity
Cross-study comparable
≥99.8% ee (resolved); ≥99% assay purity (commercial)
High chiral purity supports enantiomer-controlled studies
Chiral chromatography and titration assay data
chiral separation enantiomeric purity quality control procurement specification

Opioid Receptor Binding: Thiazolylalanine vs. Heterocyclic Replacements

In a systematic study of deltorphin I analogs where the Phe3 residue was replaced by various heterocyclic amino acids, the analog containing 3-(4-thiazolyl)alanine exhibited a delta opioid receptor binding affinity (Ki) ranging from 39.5 to 62.4 nM [1]. This affinity is intermediate relative to other heterocyclic replacements: the 3-(2-thienyl)alanine analog showed a higher affinity (Ki = 1.38 nM), while the histidine analog showed a significantly lower affinity (Ki = 317 nM) [2].

Delta Opioid Binding
Cross-study comparable
Thiazolylalanine analog Ki 39.5–62.4 nM; Thienyl 1.38 nM; His 317 nM
Intermediate binding affinity guides heterocycle selection
Radioligand binding assay, rat brain membranes, [³H]DPDPE
opioid receptor peptide engineering structure-activity relationship deltorphin

Optimal Use Cases for (R)-ATPA


Subtype-Selective AMPA/Kainate Receptor Pharmacological Tools

Investigators studying the structure and function of ionotropic glutamate receptors can employ (R)-ATPA as a weak, enantiomerically pure AMPA receptor antagonist. Its Ki values (33-75 µM at cloned AMPA receptors) are well-characterized [1], enabling controlled, dose-dependent inhibition of AMPA receptor-mediated currents without confounding agonist activity at GluR5. This makes it suitable for dissecting AMPA receptor contributions in synaptic physiology and for validating novel AMPA receptor modulators.

Peptidomimetic Design with Heterocyclic Side-Chain Modifications

Medicinal chemists engaged in peptide engineering can utilize (R)-2-Amino-3-(thiazol-4-yl)propanoic acid as a building block to introduce a thiazole moiety into peptide sequences. Quantitative structure-activity relationship data from deltorphin I analogs demonstrate that this substitution yields a specific delta opioid receptor binding profile (Ki = 39.5-62.4 nM) [2], distinct from other heterocyclic replacements. This enables rational design of peptides with tailored receptor affinities.

Chiral Separation and Enantiomeric Purity Studies

Analytical chemists and process development teams requiring reference standards for chiral chromatography can source (R)-2-Amino-3-(thiazol-4-yl)propanoic acid with verified enantiomeric purity (≥99.8% ee as demonstrated in published resolution protocols [3]). This compound serves as a benchmark for developing and validating methods to separate the enantiomers of ATPA and related unnatural amino acids.

Synthesis of Thiazole-Containing Peptide Therapeutics

Pharmaceutical researchers developing novel peptide-based drugs can incorporate (R)-2-Amino-3-(thiazol-4-yl)propanoic acid into solid-phase peptide synthesis protocols. Its commercial availability in high purity (≥99% assay by titration) ensures reliable incorporation and minimizes purification challenges, supporting the development of candidate therapeutics with potentially improved stability and receptor selectivity profiles.

Application
Selection Property
Validation Focus
AMPA/Kainate receptor pharmacology
Enantiomer-specific AMPA antagonist activity
Dose-dependent AMPA receptor inhibition without GluR5 agonism
Peptidomimetic design
Thiazole moiety with defined delta opioid binding profile
Structure-activity relationship and receptor affinity tuning
Chiral separation method development
High enantiomeric purity reference standard
Method validation for ATPA enantiomer resolution
Thiazole-containing peptide synthesis
High-purity building block for solid-phase synthesis
Reliable incorporation and purification profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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